molecular formula C8H9N3O2 B13982111 N-Cyclopropyl-2-nitropyridin-3-amine

N-Cyclopropyl-2-nitropyridin-3-amine

Cat. No.: B13982111
M. Wt: 179.18 g/mol
InChI Key: CVJWXVCOWWUICN-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-nitropyridin-3-amine is a chemical compound with the molecular formula C8H9N3O2 It is a derivative of pyridine, featuring a cyclopropyl group and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-nitropyridin-3-amine typically involves the nitration of a cyclopropyl-substituted pyridine derivative. One common method includes the reaction of cyclopropylamine with 2-chloro-3-nitropyridine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The cyclopropyl group can be oxidized to form different derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: N-Cyclopropyl-2-aminopyridin-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Oxidized cyclopropyl derivatives.

Scientific Research Applications

N-Cyclopropyl-2-nitropyridin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropyl group can influence the compound’s binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-3-nitropyridin-2-amine
  • 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine

Uniqueness

N-Cyclopropyl-2-nitropyridin-3-amine is unique due to the position of the nitro group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the cyclopropyl group also adds to its distinct properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N-cyclopropyl-2-nitropyridin-3-amine

InChI

InChI=1S/C8H9N3O2/c12-11(13)8-7(2-1-5-9-8)10-6-3-4-6/h1-2,5-6,10H,3-4H2

InChI Key

CVJWXVCOWWUICN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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